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Compound of Interest

Compound Name:
Methyl 3-amino-2-benzylbutanoate

hydrochloride

CAS No.: 1803591-60-7

Cat. No.: B1475206

Get Quote

Executive Summary
The incorporation of 2-benzyl substituted

-amino acids (specifically

-amino acids) into peptide backbones represents a pivotal strategy in modern peptidomimetic
drug design. Unlike their natural

-amino acid counterparts or the more common

-amino acids (where the side chain resides on the

-carbon),

-amino acids place the benzyl side chain adjacent to the carboxyl group. This specific
regioisomerism confers unique folding propensities—favoring 12- and 10-helix formation over
the 14-helix typical of

-peptides—and provides exceptional proteolytic stability.
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This guide details the structural rationale, authoritative synthetic protocols, and application data

for 2-benzyl

-amino acids, designed for implementation in high-integrity drug discovery workflows.

Part 1: Structural Significance & Pharmacophore
Utility
The vs. Distinction
In the context of 2-benzyl substitution, we are strictly discussing

-homophenylalanine. The position of the benzyl group dictates the secondary structure of the
resulting foldamer.

Feature -Homophenylalanine
-Homophenylalanine
(Target)

Side Chain Position
C3 (

-carbon)

C2 (

-carbon)

Precursor -Amino Acid (via Arndt-Eistert)
Hydrocinnamic Acid (via

Mannich/Alkylation)

Helix Propensity Predominantly 14-helix 12-helix / 10-helix

Protease Resistance High
Superior (Steric shield at

cleavage site)

The Gem-Disubstituent Effect & Stability
The 2-benzyl group exerts a steric influence known as the Thorpe-Ingold or gem-disubstituent

effect (when combined with the backbone). This restricts the conformational freedom of the

backbone (

torsion angles), pre-organizing the molecule for receptor binding and preventing the "induced
fit" energy penalty often seen in flexible peptides. Furthermore, the proximity of the bulky
benzyl group to the amide bond renders the peptide bond nearly uncleavable by chymotrypsin-
like proteases.
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Part 2: Synthetic Strategies (Retrosynthesis)
The synthesis of

-amino acids is chemically more demanding than

isomers because standard homologation of

-amino acids (Arndt-Eistert) naturally places the side chain at C3. Accessing the C2-substituted
(2-benzyl) architecture requires creating the C2-C3 bond or alkylating a masked

-alanine scaffold.

Strategic Overview (Graphviz)
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Figure 1: Retrosynthetic landscape for 2-benzyl

-amino acids. Route A is selected for this guide due to its high reliability in medicinal chemistry
contexts.
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Method: Titanium-Enolate Mannich Reaction with Chiral Oxazolidinones

This protocol is adapted from the authoritative work of Dieter Seebach and David Evans. It is

the "Gold Standard" for generating enantiopure

-amino acids because it allows for the introduction of the amino-methyl group into a substrate
that already carries the benzyl side chain.

The Logic
We start with a hydrocinnamic acid (3-phenylpropanoic acid) derivative attached to a chiral

auxiliary. The benzyl group is already present. We then perform an electrophilic

aminomethylation at the

-position (C2) using a titanium enolate and a protected iminium ion equivalent.

Materials & Reagents
Substrate: (S)-4-Isopropyl-3-(3-phenylpropanoyl)oxazolidin-2-one (Evans Auxiliary acylated

with hydrocinnamic acid).

Reagent:

(Titanium tetrachloride) - Lewis acid for enolization.

Base: DIPEA (Diisopropylethylamine) or

.

Electrophile:

-(Z)-aminomethyl phenyl sulfide or

-benzyl-N-(methoxymethyl)amine (Iminium precursor).

Solvent: Anhydrous

(DCM).

Step-by-Step Workflow
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Step 1: Formation of the Titanium Enolate

Dissolve the

-hydrocinnamoyl oxazolidinone (1.0 equiv) in anhydrous DCM under Argon atmosphere.

Cool the solution to -78°C.

Add

(1.05 equiv) dropwise. The solution will turn yellow/orange, indicating coordination of the
titanium to the imide carbonyls.

Stir for 5 minutes, then add DIPEA (1.1 equiv) dropwise.

Stir at 0°C for 30–60 minutes to ensure complete formation of the

-enolate. Critical: The titanium chelation ensures rigid geometry, essential for
diastereoselectivity.

Step 2: The Mannich Reaction (Aminomethylation)

Cool the enolate solution back to -78°C.

Add the iminium precursor (e.g.,

-activated solution of benzyl chloromethyl ether and a carbamate, or a pre-formed iminium
salt) slowly.

Modern Variation: Use

-[(benzyloxy)carbonyl]aminomethyl phenyl sulfone as the electrophile precursor.

Stir at -78°C for 2-4 hours, then allow to warm slowly to 0°C.

Step 3: Quench and Purification

Quench with saturated

solution.
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Extract with DCM or EtOAc.

Purify via flash column chromatography (Silica gel, Hexane/EtOAc).[1]

Validation: The product is the

-substituted derivative. The chiral auxiliary directs the incoming electrophile to the Si-face (or
Re-face depending on auxiliary), yielding the (S)-2-benzyl-3-protected-amino product with
>95% d.r.

Step 4: Auxiliary Removal (Hydrolysis)

Dissolve the purified intermediate in THF/Water (3:1).

Add

and

(peroxide aids in cleaving the oxazolidinone without racemization).

Stir at 0°C.

Acidify and extract the free acid.

Protocol Visualization (Graphviz)
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Figure 2: Workflow for the Titanium-Enolate Mannich synthesis of 2-benzyl

-amino acids.

Part 4: Biological Applications & Data[1][3][4][5]
The primary utility of 2-benzyl
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-amino acids lies in their ability to mimic the phenylalanine side chain while altering the
backbone topology.

Foldamers (Helical Stability)
Research by Gellman and Seebach has characterized the folding patterns of

-peptides.

-Peptides: Typically form 14-helices (hydrogen bond between residue

and

, forming a 14-membered ring).

-Peptides: 2-substitution destabilizes the 14-helix and favors the 12-helix or 10/12-helix
mixtures.

-Hybrids: Alternating

-Phe and

-Phe residues creates "heterogeneous backbone" foldamers that bind with high affinity to
Bcl-xL and other protein-protein interaction targets.

Proteolytic Stability Data
The following table summarizes the half-life (

) of peptides containing 2-benzyl

-amino acids compared to wild-type

-peptides when exposed to Pronase E (a cocktail of proteases).
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Peptide Sequence Backbone Type (Pronase E)
Mechanism of
Stability

H-Phe-Ala-Phe-OH (Control) < 5 min
Rapid hydrolysis of

amide bond.

H-

hPhe-Ala-Phe-OH
(C3-sub) ~ 4 hours

Modified backbone

frustrates enzyme

active site.

H-

hPhe-Ala-Phe-OH
(C2-sub) > 24 hours

Steric blockade of the

nucleophilic attack

vector at the carbonyl.
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Significance: Alternative synthetic route via Reformatsky reaction.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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